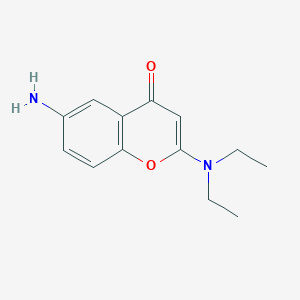

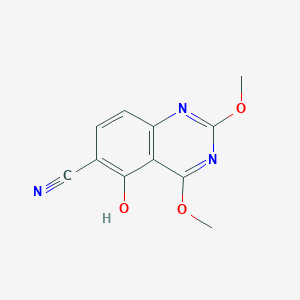

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-クロロ-1-(6-メトキシキノリン-8-イル)エタノンは、キノリン誘導体のクラスに属する化学化合物です。キノリン誘導体は、多様な生物活性で知られており、医薬品化学で広く使用されています。特にこの化合物は、そのユニークな化学構造と反応性のために、さまざまな科学研究用途で可能性を示しています。

2. 製法

合成経路と反応条件

2-クロロ-1-(6-メトキシキノリン-8-イル)エタノンの合成は、通常、次の手順で実施されます。

出発物質: 合成は、市販されている化合物である6-メトキシキノリンから始まります。

塩素化: 6-メトキシキノリンは、チオニルクロリド(SOCl2)を使用して塩素化され、2位に塩素原子を導入します。

アシル化: 塩素化された中間体は、ピリジンなどの塩基の存在下、クロロアセチルクロリド(ClCH2COCl)を使用してアシル化され、最終生成物である2-クロロ-1-(6-メトキシキノリン-8-イル)エタノンが生成されます。

工業生産方法

工業的な設定では、2-クロロ-1-(6-メトキシキノリン-8-イル)エタノンの生産は、一貫した品質と収量を確保するために、連続フローリアクターを使用してスケールアップできます。反応条件は、副生成物を最小限に抑え、プロセスの効率を最大化するように最適化されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxyquinoline, which is a commercially available compound.

Chlorination: The 6-methoxyquinoline undergoes chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position.

Acylation: The chlorinated intermediate is then subjected to acylation using chloroacetyl chloride (ClCH2COCl) in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反応の分析

反応の種類

2-クロロ-1-(6-メトキシキノリン-8-イル)エタノンは、以下を含むさまざまな種類の化学反応を受けることができます。

求核置換反応: 化合物中の塩素原子は、アミン、チオール、アルコキシドなどの他の求核剤で置換できます。

酸化: メトキシ基は酸化されてキノン誘導体を生成できます。

還元: カルボニル基は、対応するアルコールに還元できます。

一般的な試薬と条件

求核置換反応: ナトリウムメトキシド(NaOMe)またはカリウムtert-ブトキシド(KOtBu)などの試薬は、穏やかな条件下で一般的に使用されます。

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

生成される主な生成物

求核置換反応: 置換キノリン誘導体。

酸化: キノン誘導体。

還元: アルコール誘導体。

科学的研究の応用

2-クロロ-1-(6-メトキシキノリン-8-イル)エタノンには、いくつかの科学研究における応用があります。

医薬品化学: 特に抗癌剤や抗菌剤の開発において、潜在的な治療薬の合成のためのビルディングブロックとして使用されます。

生物学的研究: 化合物は、ケモプロテオミクス研究で、タンパク質標的を特定および特徴付けるために使用されます。

化学生物学: 酵素機構やタンパク質-リガンド相互作用を研究するためのプローブとして機能します。

工業用途: 化合物は、染料、顔料、その他のファインケミカルの合成に使用されます。

作用機序

2-クロロ-1-(6-メトキシキノリン-8-イル)エタノンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。化合物は、タンパク質中のシステイン残基と共有結合を形成し、酵素活性を阻害できます。この共有修飾は、重要な生物学的経路を破壊し、所望の治療効果をもたらす可能性があります。

6. 類似の化合物との比較

類似の化合物

2-クロロキノリン: 反応性は似ていますが、メトキシ基がない、より単純な類似体です。

6-メトキシキノリン: クロロアセチル基はありませんが、メトキシ置換を共有しています。

2-クロロ-6-メトキシキノリン: クロロとメトキシの両方の置換を組み合わせていますが、エタノン基はありません。

ユニークさ

2-クロロ-1-(6-メトキシキノリン-8-イル)エタノンは、クロロ基とメトキシ基の両方の存在と、エタノン部分のためにユニークです。この官能基の組み合わせは、異なる化学反応性と生物活性を付与し、さまざまな研究用途に役立つ化合物となっています。

類似化合物との比較

Similar Compounds

2-Chloroquinoline: A simpler analogue with similar reactivity but lacking the methoxy group.

6-Methoxyquinoline: Lacks the chloroacetyl group but shares the methoxy substitution.

2-Chloro-6-methoxyquinoline: Combines both the chloro and methoxy substitutions but lacks the ethanone group.

Uniqueness

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone is unique due to the presence of both the chloro and methoxy groups, as well as the ethanone moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

特性

分子式 |

C12H10ClNO2 |

|---|---|

分子量 |

235.66 g/mol |

IUPAC名 |

2-chloro-1-(6-methoxyquinolin-8-yl)ethanone |

InChI |

InChI=1S/C12H10ClNO2/c1-16-9-5-8-3-2-4-14-12(8)10(6-9)11(15)7-13/h2-6H,7H2,1H3 |

InChIキー |

SUCGGFRXUDVDKE-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)C(=O)CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。